(3-Bromo-4,5-dimethylphenyl)boronic acid
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Overview
Description
(3-Bromo-4,5-dimethylphenyl)boronic acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, making this compound valuable in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4,5-dimethylphenyl)boronic acid typically involves the bromination of 4,5-dimethylphenylboronic acid. This can be achieved through the reaction of 4,5-dimethylphenylboronic acid with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4,5-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(3-Bromo-4,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of molecular probes and sensors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (3-Bromo-4,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylphenylboronic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-phenylboronic Acid: Lacks the methyl groups, which can affect its steric and electronic properties.
3,5-Dimethylphenylboronic Acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
(3-Bromo-4,5-dimethylphenyl)boronic acid is unique due to the presence of both bromine and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications .
Properties
IUPAC Name |
(3-bromo-4,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIYPLSTMCCQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Br)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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